molecular formula C19H21FN2O2 B2481558 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea CAS No. 1207001-82-8

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2481558
CAS No.: 1207001-82-8
M. Wt: 328.387
InChI Key: CGLYNCMMNSUYHD-UHFFFAOYSA-N
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Description

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a cyclopropyl group attached to a fluorophenyl ring, a methoxybenzyl group, and a urea moiety

Preparation Methods

The synthesis of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This step involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the fluorophenyl group: The cyclopropyl intermediate is then reacted with a fluorophenyl halide under conditions that facilitate nucleophilic substitution.

    Attachment of the methoxybenzyl group: The resulting intermediate is further reacted with a methoxybenzyl halide in the presence of a base to form the desired product.

    Formation of the urea moiety: Finally, the compound is treated with an isocyanate or a carbodiimide to introduce the urea functionality.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the cyclopropyl group, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: Its unique structural properties make it a candidate for the development of advanced materials, including polymers and coatings.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea can be compared with other similar compounds, such as:

    1-((1-(4-Chlorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different reactivity and biological activity.

    1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-hydroxybenzyl)urea: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s properties and applications.

    1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methylbenzyl)urea: The substitution of a methoxy group with a methyl group can impact the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-17-8-2-14(3-9-17)12-21-18(23)22-13-19(10-11-19)15-4-6-16(20)7-5-15/h2-9H,10-13H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLYNCMMNSUYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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